
Nitro benzoate
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Overview
Description
Nitro benzoate refers to a class of aromatic compounds featuring a benzoate backbone (a benzene ring with a carboxylate group) substituted with a nitro (-NO₂) group. The position of the nitro group (ortho, meta, or para) and the nature of the carboxylate moiety (ester or acid) significantly influence its chemical and biological properties. For example, 4-nitrobenzoate derivatives exhibit pronounced stereoelectronic effects due to the electron-withdrawing nitro group, which induces hyperconjugative interactions and alters bond lengths (e.g., C–C bonds contract by ~0.01–0.02 Å compared to non-substituted benzoates) . These effects are critical in determining molecular conformations, such as the pseudoaxial orientation of the nitrobenzoate group in proline derivatives, which promotes endo ring puckering in pyrrolidine rings .
Nitro benzoates are versatile intermediates in organic synthesis and pharmaceuticals. For instance, ethyl 2-nitrobenzoate (CAS: 610-28-6) is a precursor for antimalarial organotin(IV) complexes , while methyl 3-nitrobenzoate derivatives show anti-angiogenic activity in zebrafish models . Their electron-deficient aromatic rings also facilitate π–π stacking and C–H···O interactions in crystal packing, as observed in single-crystal X-ray structures .
Scientific Research Applications
Medicinal Chemistry
Nitro benzoates have shown promising therapeutic potentials, particularly as antimicrobial and anticancer agents. Research has indicated that certain nitrobenzoate derivatives exhibit significant activity against various pathogens, including Mycobacterium tuberculosis.
- Antimycobacterial Activity : A study revealed that 3,5-dinitrobenzoate esters demonstrated enhanced activity against M. tuberculosis, suggesting their potential as lead compounds for developing new antimycobacterial drugs .
- Anticancer Properties : Nitrobenzoate derivatives are being explored for their ability to inhibit cancer cell proliferation. Their unique structural features allow for interaction with biological targets involved in cancer progression .
Material Science
Nitro benzoates serve as precursors in the synthesis of advanced materials, including polymers and dyes.
- Polymer Development : Certain nitrobenzoate compounds are utilized in creating polymers with specific properties, such as increased thermal stability and enhanced mechanical strength .
- Dye Synthesis : Nitrobenzoates are also employed in synthesizing dyes for various applications, including textiles and imaging technologies .
Case Study 1: Antimycobacterial Activity
A comprehensive study involved synthesizing a library of 64 nitrobenzoate derivatives to evaluate their activity against M. tuberculosis. The results indicated that compounds with aromatic nitro substitutions exhibited superior antimicrobial properties compared to their non-nitro counterparts. Notably, the 3,5-dinitro derivatives were highlighted as particularly effective .
Case Study 2: Drug Development
Research into the anticancer potential of methyl 3-nitrobenzoate demonstrated its efficacy in inhibiting specific cancer cell lines. The compound's mechanism was linked to its ability to induce apoptosis in malignant cells while sparing normal cells . This highlights the importance of nitrobenzoates in developing targeted cancer therapies.
Data Summary Table
Application Area | Specific Use | Notable Findings |
---|---|---|
Medicinal Chemistry | Antimicrobial Agents | Effective against M. tuberculosis |
Anticancer Agents | Induces apoptosis in cancer cell lines | |
Material Science | Polymer Synthesis | Enhances thermal stability and mechanical strength |
Dye Production | Utilized in textile and imaging applications |
Q & A
Basic Research Questions
Q. What are the key methodological considerations for synthesizing nitro benzoate derivatives with high purity?
Synthesis of this compound derivatives requires precise control of reaction conditions (e.g., temperature, stoichiometry) and purification techniques. For example, p-nitrobenzyl chloride (CAS 100-14-1) can be synthesized via nitration followed by benzylation, with purification via recrystallization or column chromatography . Characterization should include melting point analysis, NMR, and HPLC to confirm purity and structural integrity. Ensure proper handling of reactive intermediates (e.g., chloroformates) to avoid side reactions .
Q. How can researchers validate the identity of a newly synthesized this compound compound?
Combine multiple analytical techniques:
- Spectroscopy : 1H/13C NMR to confirm functional groups and regiochemistry.
- Mass spectrometry : High-resolution MS to verify molecular weight.
- X-ray crystallography : For unambiguous structural determination, as demonstrated in studies using this compound derivatives to assign absolute configurations .
- Cross-reference with literature data (e.g., CAS registry numbers ).
Q. What experimental protocols are recommended for assessing this compound stability under varying pH and temperature conditions?
Conduct accelerated stability studies:
- Prepare buffer solutions (pH 1–12) and incubate the compound at 25°C, 40°C, and 60°C.
- Monitor degradation via UV-Vis spectroscopy or HPLC at regular intervals.
- Use Arrhenius kinetics to extrapolate shelf-life under standard conditions .
Advanced Research Questions
Q. How can structural contradictions in crystallographic data for this compound derivatives be resolved?
Discrepancies in bond lengths or angles may arise from dynamic disorder or twinning. Use SHELXL for refinement, leveraging constraints (e.g., DELU, SIMU) to model disorder. Validate against residual density maps and apply Hirshfeld tests to assess intermolecular interactions . For ambiguous cases, compare with neutron diffraction data or computational models (DFT) .
Q. What strategies address conflicting bioactivity data in studies of this compound-based microtubule inhibitors?
Contradictions (e.g., varying IC50 values across cell lines) may stem from assay conditions or resistance mechanisms.
- Experimental design : Include positive controls (e.g., paclitaxel) and standardized protocols (e.g., MTT assays).
- Mechanistic studies : Evaluate P-glycoprotein substrate specificity to rule out efflux-mediated resistance, as shown in IMB5476 studies .
- Data normalization : Express activity relative to protein content (nmol/min/mg protein) to minimize variability .
Q. How can researchers optimize enantioselective synthesis of chiral this compound derivatives?
Leverage asymmetric catalysis:
- Catalytic systems : Use transition-metal complexes (e.g., Pd, Rh) with chiral ligands for C–H functionalization, as demonstrated in benzocyclobutenol synthesis .
- Kinetic resolution : Monitor enantiomeric excess (ee) via chiral HPLC or polarimetry.
- Crystallography : Derivatize with resolving agents (e.g., Mosher’s acid) for absolute configuration assignment .
Q. Methodological Frameworks
Q. What statistical approaches are robust for analyzing dose-response relationships in this compound toxicity studies?
- ANOVA with post-hoc tests : Identify significant differences between treatment groups (e.g., Tukey HSD, p < 0.05) .
- Principal Component Analysis (PCA) : Reduce dimensionality and correlate variables (e.g., enzyme inhibition vs. cytotoxicity) .
- Dose-response modeling : Fit data to sigmoidal curves (e.g., Hill equation) to calculate EC50 values .
Q. How should researchers design studies to investigate this compound interactions with biological macromolecules?
- Binding assays : Use fluorescence quenching or surface plasmon resonance (SPR) to quantify affinity.
- Structural biology : Co-crystallize the compound with target proteins (e.g., acetylcholinesterase) and solve structures via SHELX .
- Molecular dynamics : Simulate interactions to predict binding modes and stability .
Q. Data Interpretation and Reproducibility
Q. What criteria ensure the credibility of this compound research data?
Apply the FINER framework:
- Feasible : Use validated protocols (e.g., ICH guidelines for stability testing).
- Novel : Compare findings with prior studies (e.g., antitumor mechanisms in ).
- Ethical : Disclose conflicts of interest and adhere to lab safety standards .
- Relevant : Align with broader research goals (e.g., overcoming multidrug resistance) .
Q. How can contradictory results in this compound environmental toxicity studies be reconciled?
- Meta-analysis : Aggregate data from multiple studies to identify trends.
- Contextual factors : Control for variables like organism species, exposure duration, and metabolite profiling.
- Reproducibility checks : Share raw data and protocols via repositories (e.g., Zenodo) to enable independent verification .
Q. Tables
Table 1 : Common this compound Derivatives and Applications
Table 2 : Statistical Methods for this compound Data Analysis
Method | Use Case | Software/Tool |
---|---|---|
ANOVA | Comparing treatment group means | STATISTICA |
PCA | Multivariate correlation analysis | STATISTICA |
SHELXL refinement | Crystallographic disorder modeling | SHELX |
Comparison with Similar Compounds
Structural and Electronic Effects
Table 1: Substituent Effects on Benzoate Derivatives
The nitro group’s strong electron-withdrawing nature distinguishes nitro benzoates from hydroxy or amino benzoates. For example, in 4R-hydroxyproline nitrobenzoate, the nitro group induces a 150.3° C–H/C–O torsion angle and a 1.520 Å Cβ–Cγ bond, whereas hydroxyl or fluorine substituents result in smaller bond elongations (e.g., 1.507 Å for fluorine) .
Properties
CAS No. |
6786-32-9 |
---|---|
Molecular Formula |
C7H5NO4 |
Molecular Weight |
167.12 g/mol |
IUPAC Name |
nitro benzoate |
InChI |
InChI=1S/C7H5NO4/c9-7(12-8(10)11)6-4-2-1-3-5-6/h1-5H |
InChI Key |
JBCXQJHXIYZCNI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)O[N+](=O)[O-] |
Origin of Product |
United States |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.